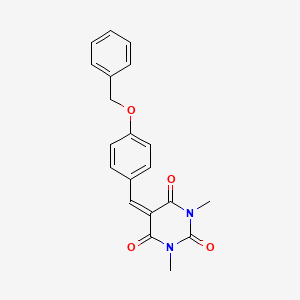

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione (5-BBDMPT) is a novel chemical compound that has been studied for its potential applications in scientific research. It is a versatile compound that can be used in various experiments and can act as a starting material for other compounds. 5-BBDMPT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Multidrug Resistance (MDR) Inhibition in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer treatment, where certain cancer cells become resistant to multiple chemotherapeutic drugs. Researchers have explored strategies to overcome MDR, including inhibiting MDR transporters. Notably, 5-arylidenerhodanines, a class of compounds that includes our target compound, have shown promise in inhibiting the ABCB1 efflux pump in mouse T-lymphoma cancer cells. Specifically, compounds with a triphenylamine moiety and a carboxyl group demonstrated over 17-fold stronger efflux pump inhibitory effects than verapamil, a known MDR inhibitor .

Liquid-Crystalline Properties

The compound’s structure suggests potential liquid-crystalline behavior. Liquid crystals exhibit unique optical properties and are widely used in display technologies (such as LCD screens). Investigating the liquid-crystalline phase transitions and properties of this compound could lead to novel applications in materials science and technology .

Anticancer Activity via Protein Kinase Inhibition

Protein kinases play crucial roles in cell signaling and regulation. The Fms-like receptor tyrosine kinase 3 (FLT3) is commonly overexpressed in acute leukemia patients. Targeting FLT3 with small molecules, including our compound, could lead to novel anticancer therapies. Investigating its inhibitory effects on FLT3 and related pathways is an exciting avenue for further research .

作用機序

Target of Action

The primary target of this compound is DNA . It is synthesized and evaluated as a DNA-binding agent . The compound interacts with DNA, which plays a crucial role in biological activities like transcription, replication, and translation of genes .

Mode of Action

The compound interacts with its target, DNA, via the minor groove binding . This interaction is critical for understanding the mechanism of action and designing specific DNA binders . The compound’s interaction with DNA can lead to changes in the DNA structure, affecting the transcription, replication, and translation of genes .

Biochemical Pathways

The compound’s interaction with DNA affects the biochemical pathways involved in gene transcription, replication, and translation . These pathways are crucial for cell growth and division. By interacting with DNA, the compound can potentially disrupt these pathways, leading to changes in cell behavior .

Result of Action

The result of the compound’s action on DNA can lead to changes in cell behavior, potentially affecting cell growth and division . .

特性

IUPAC Name |

1,3-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-21-18(23)17(19(24)22(2)20(21)25)12-14-8-10-16(11-9-14)26-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVHHFXWZOZTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2760941.png)

amino}cyclobutan-1-ol](/img/structure/B2760944.png)

![(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2760945.png)

![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)

![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)